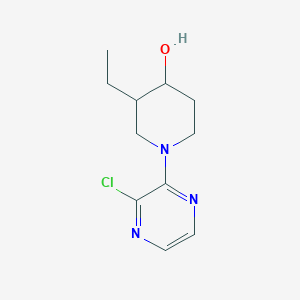

1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-8-7-15(6-3-9(8)16)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGHMYWZSQDIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiparasitic research. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its efficacy against specific pathogens.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antiparasitic properties. The following sections detail its activity against various pathogens, along with relevant case studies and research findings.

Antibacterial Activity

This compound has shown promising results against several bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Low |

The compound demonstrated a moderate activity against Staphylococcus aureus and Escherichia coli, but only low activity against Pseudomonas aeruginosa, indicating varying susceptibility among different bacterial species .

Antiparasitic Activity

In addition to its antibacterial properties, the compound has been evaluated for its antimalarial activity. The compound's efficacy was tested against Plasmodium falciparum strains.

Table 2: Antiparasitic Activity Results

| Plasmodium Strain | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Chloroquine-sensitive 3D7 | 0.16 | High |

| Chloroquine-resistant FCR-3 | 0.80 | Moderate |

These results indicate that the compound is significantly effective against the chloroquine-sensitive strain (IC50 = 0.16 µg/mL), while it retains moderate activity against the chloroquine-resistant strain (IC50 = 0.80 µg/mL) .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular membranes and induce oxidative stress in pathogens, thereby inhibiting their growth and proliferation .

Case Studies

A notable case study involved the use of this compound in a therapeutic setting for malaria treatment. In vitro studies demonstrated that it effectively reduced parasitemia levels in infected erythrocytes, showcasing its potential as a viable antimalarial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core heterocycles, substituents, and synthetic pathways.

Structural and Functional Group Analysis

Table 1: Structural Comparison of 1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol and Analogs

Key Observations:

Heterocycle Differences: Pyrazine (two meta nitrogen atoms) vs. Pyridazine derivatives (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-ol) may exhibit distinct binding affinities compared to pyrazine-based compounds .

Ethyl and trifluoromethyl groups enhance lipophilicity, which may influence blood-brain barrier penetration in CNS-targeted compounds.

Pharmacological Implications

While direct activity data for this compound are unavailable, insights can be drawn from analogs:

- Trifluoromethyl Benzamides : These derivatives (e.g., ) are precursors to kinase inhibitors, where the trifluoromethyl group enhances binding to hydrophobic pockets in enzyme active sites .

- Hydroxyl vs. Lactam: The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, whereas pyrrolidinone’s lactam could improve metabolic stability by resisting oxidation .

Preparation Methods

Synthesis of the Pyrazinyl Intermediate

The initial step involves preparing the chloropyrazine core, which is often achieved via nucleophilic aromatic substitution or cyclization reactions:

- Starting Material: 3-Chloropyrazine-2-carboxylic acid or derivatives.

- Method:

- Conversion of 3-chloropyrazine-2-carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride.

- Subsequent reaction with suitable amines or nucleophiles to introduce amino groups, followed by cyclization to form the chloropyrazine ring if necessary.

Research Data:

Vidadala et al. (2014) describe acylation of 3-(chloropyrazin-2-yl)methanamine with carboxylic acids, followed by cyclization with POCl₃, to generate chloropyrazine derivatives with variable substituents, providing a basis for synthesizing the core heterocycle.

Preparation of the 3-Ethylpiperidin-4-ol Moiety

The piperidine derivative is synthesized via alkylation and subsequent hydroxylation:

- Step A: Alkylation of piperidine with ethyl halides (e.g., ethyl bromide or chloride) to introduce the ethyl group at the 3-position.

- Step B: Hydroxylation at the 4-position can be achieved through reduction or hydroxylation of appropriate precursors, such as 4-oxo-piperidine derivatives, using reagents like sodium borohydride or hydroxylamine derivatives under controlled conditions.

Research Data:

Patented methods and literature reports indicate that alkylation of piperidine with alkyl halides, followed by hydroxylation, yields the desired 4-hydroxy substituted piperidine. For example, the synthesis of 4-hydroxypiperidine derivatives has been documented through reductive hydroxylation of corresponding ketones.

Coupling of the Pyrazine and Piperidine Derivatives

The key step involves linking the chloropyrazine core with the piperidin-4-ol fragment:

-

- The chloropyrazine ring, bearing a good leaving group (chlorine), undergoes nucleophilic aromatic substitution with the amino group of the piperidine derivative.

- Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate or cesium carbonate to facilitate the substitution.

-

- Activation of the pyrazine ring via formation of a reactive intermediate (e.g., via halogen exchange or activation with Lewis acids) before coupling.

Research Data:

Vidadala et al. (2014) describe acylation and subsequent cyclization steps for similar heterocyclic compounds, indicating that nucleophilic aromatic substitution on chloropyrazine derivatives is a viable route for attaching amino-containing fragments.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The synthesis of such heterocyclic compounds requires careful control of reaction conditions to prevent side reactions, especially during aromatic substitution.

- The choice of leaving groups and activation methods on the pyrazine ring significantly influences the yield and purity.

- The hydroxylation step must be regioselective to ensure the hydroxyl group attaches at the correct position on the piperidine ring.

- Industrial scalability favors routes that avoid harsh reagents and low-yield steps, emphasizing the importance of optimizing each stage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Step 1 : Utilize nucleophilic substitution between 3-ethylpiperidin-4-ol and 3-chloropyrazine derivatives. Ethanol or methanol are preferred solvents due to their polarity and compatibility with amine intermediates .

- Step 2 : Optimize reaction temperature (typically 60–80°C) and catalyst selection (e.g., potassium carbonate or triethylamine) to enhance nucleophilic attack efficiency .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize by-products like unreacted starting materials or over-alkylated species .

- Yield Optimization : Post-reaction purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., chloropyrazine integration at δ 8.2–8.5 ppm) and piperidine ring conformation .

- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and pyrazine groups) using single-crystal diffraction .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 256.0845 for CHClNO) .

Q. How does the compound's stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the chloropyrazine moiety .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydroxylation at the pyrazine ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under uniform conditions (e.g., cell lines, incubation times) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Dose-Response Analysis : Perform EC/IC titrations across multiple replicates to address potency discrepancies .

- Meta-Analysis : Compare structural analogs (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol) to identify activity trends linked to substituent electronegativity .

Q. What computational modeling approaches are suitable for predicting the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes) with flexible ligand sampling and grid boxes centered on active sites .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of predicted binding poses and identify key residues (e.g., π-π stacking with phenylalanine) .

Q. What strategies can be employed to modify the compound's functional groups to enhance selectivity in enzyme inhibition?

- Methodological Answer :

- Rational Design : Replace the 3-chloro group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance electrophilicity and target engagement .

- SAR Studies : Synthesize analogs with varied piperidine substituents (e.g., 3-ethyl vs. 3-methyl) and test inhibition profiles against isoforms (e.g., CYP450 enzymes) .

Q. How can researchers design experiments to elucidate the compound's metabolic pathways in vitro?

- Methodological Answer :

- Hepatocyte Incubation : Use primary human hepatocytes or microsomal fractions with NADPH cofactors to identify phase I metabolites (e.g., oxidative dechlorination) .

- LC-MS/MS Analysis : Employ gradient elution (0.1% formic acid in acetonitrile/water) to separate and characterize metabolites, comparing retention times and fragmentation patterns to synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.